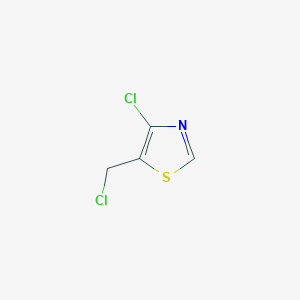
4-Chloro-5-(chloromethyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(chloromethyl)thiazole is a heterocyclic organic compound with the molecular formula C4H3Cl2NS. It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its significant role as an intermediate in the synthesis of various pesticides and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-5-(chloromethyl)thiazole typically involves the chlorination of 2-chloro-5-methylthiazole. One common method includes the reaction of 2-chloro-5-methylthiazole with a chlorinating agent such as sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) in the presence of a solvent like chloroform . The reaction is carried out at a controlled temperature, usually between 5°C to 20°C, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous flow process to enhance efficiency and scalability. The process may include the use of advanced chlorination techniques and optimized reaction conditions to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-(chloromethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 4-amino-5-(chloromethyl)thiazole or 4-thio-5-(chloromethyl)thiazole can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Scientific Research Applications
4-Chloro-5-(chloromethyl)thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-5-(chloromethyl)thiazole varies depending on its application:
Comparison with Similar Compounds
2-Chloro-5-methylthiazole: A precursor in the synthesis of 4-Chloro-5-(chloromethyl)thiazole.
4-Methyl-5-(chloromethyl)thiazole: Another thiazole derivative with similar reactivity but different applications.
Uniqueness: this compound is unique due to its dual chlorine substitution, which enhances its reactivity and makes it a versatile intermediate in various chemical syntheses .
Properties
Molecular Formula |
C4H3Cl2NS |
|---|---|
Molecular Weight |
168.04 g/mol |
IUPAC Name |
4-chloro-5-(chloromethyl)-1,3-thiazole |
InChI |
InChI=1S/C4H3Cl2NS/c5-1-3-4(6)7-2-8-3/h2H,1H2 |
InChI Key |
CRIYWDVIENNBEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















